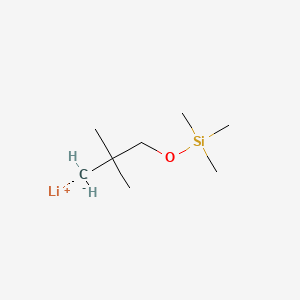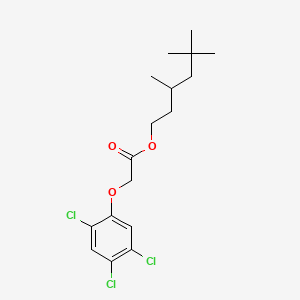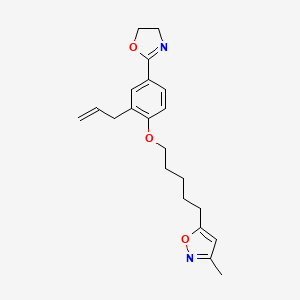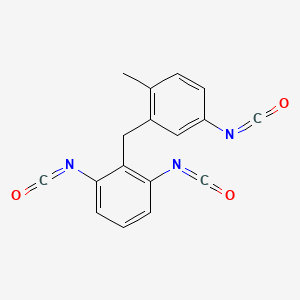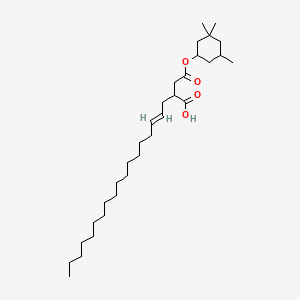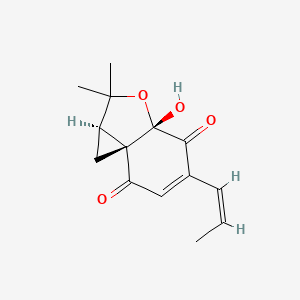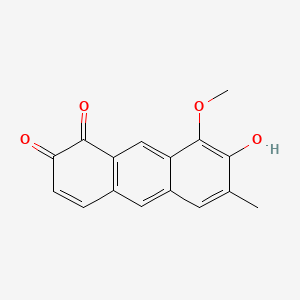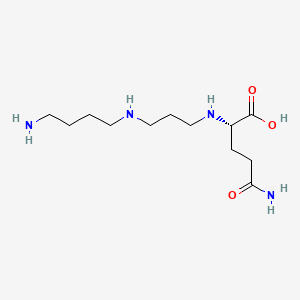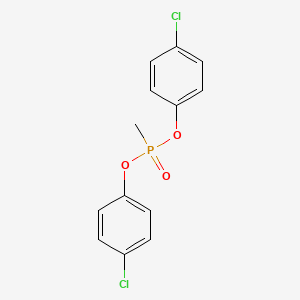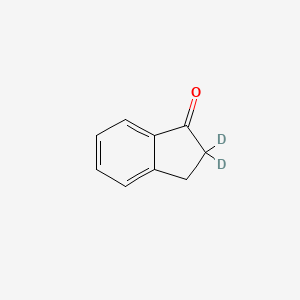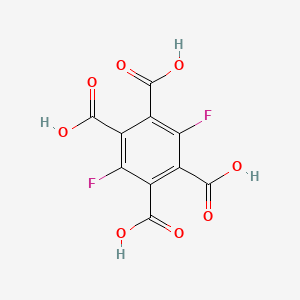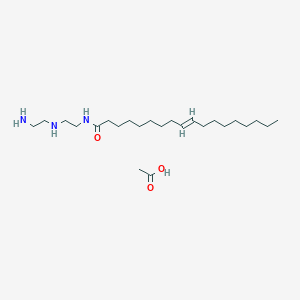
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate is a complex organic compound with a long-chain amide structureThe compound is characterized by the presence of an octadec-9-enamide backbone with aminoethyl groups, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified through various techniques, including recrystallization and chromatography, to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification methods ensures high yield and purity of the compound. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amides or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Scientific Research Applications
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s aminoethyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate include:
- N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)hexadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an octadec-9-enamide backbone.
Properties
CAS No. |
94113-42-5 |
|---|---|
Molecular Formula |
C22H45N3O.C2H4O2 C24H49N3O3 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
acetic acid;(E)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H45N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b10-9+; |
InChI Key |
WMZUOZRHKFCKEK-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


